![molecular formula C18H14BrN3O4 B2846698 (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide CAS No. 455327-01-2](/img/structure/B2846698.png)
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide
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Description
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound with potential therapeutic uses. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been studied for their ability to treat a variety of diseases. In
Scientific Research Applications
Synthesis and Derivatives
A study outlines a new synthesis method for Entacapone, a COMT inhibitor, using (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide as a precursor. This process involves a nucleophilic attack leading to demethylation under mild conditions. The study also explores the crystal structure of the Z-isomer of entacapone, a significant human metabolite, and establishes NMR methods for determining the E and Z geometry of related molecules. Preliminary in vitro activities against tuberculosis and dengue were reported for some compounds (Harisha et al., 2015).
Chemical Reactions and Products
Another research focused on the reactions of 2-cyano-3-(x-nitrophenyl)prop-2-enamides, related to the core structure of interest, with methyl 3-oxobutanoate. This process yields various products such as methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and other derivatives, showcasing the compound's versatility in synthetic chemistry (O'callaghan et al., 1999).
Optical and Electronic Properties
Research on novel noncentrosymmetric donor-acceptor configure chalcone derivatives, including analogs of (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide, reveals insights into their linear and nonlinear optical properties. This includes studies on crystal structure geometry, optoelectronic, and charge transport properties, indicating potential applications in semiconductor devices due to their good electron transport material characteristics (Shkir et al., 2019).
properties
IUPAC Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O4/c1-2-26-17-8-3-12(10-16(17)19)9-13(11-20)18(23)21-14-4-6-15(7-5-14)22(24)25/h3-10H,2H2,1H3,(H,21,23)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJJGPGYMWOYSX-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide |
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